2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde
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Overview
Description
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrFO3 This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 2-fluorobenzyl bromide is added to a solution of 2-bromo-5-methoxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Suzuki-Miyaura coupling typically involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Oxidation: 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzoic acid.
Reduction: 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in nucleophilic substitution, oxidation, or reduction reactions. The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
- 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene
- 2-Bromo-4-fluoro-1-((2-nitrobenzyl)oxy)benzene
Uniqueness
2-Bromo-4-((2-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, as well as the methoxy group, which can influence its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJZYDJKFRDDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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